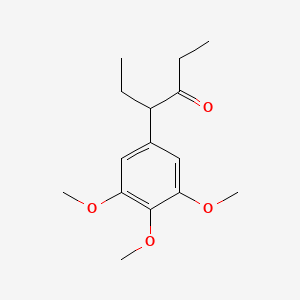
1,1-Bis(ethylsulfonyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(ethylsulfonyl)pentane is an organic compound with the molecular formula C9H20O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to the first carbon of a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)pentane typically involves the reaction of pentane derivatives with ethylsulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Common bases used include triethylamine or pyridine.
Temperature: The reaction is usually carried out at low temperatures, around 0-5°C, to control the reactivity of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfonyl)pentane undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pentane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Bis(ethylsulfonyl)pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfonyl)pentane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(ethylsulfonyl)pentane: Another pentane derivative with ethylsulfonyl groups at different positions.
1,1-Bis(methylsulfonyl)pentane: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,1-Bis(phenylsulfonyl)pentane: Contains phenylsulfonyl groups, offering different chemical properties.
Uniqueness
1,1-Bis(ethylsulfonyl)pentane is unique due to the specific positioning of its ethylsulfonyl groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications where other compounds may not be as effective.
Properties
CAS No. |
7255-99-4 |
|---|---|
Molecular Formula |
C9H20O4S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfonyl)pentane |
InChI |
InChI=1S/C9H20O4S2/c1-4-7-8-9(14(10,11)5-2)15(12,13)6-3/h9H,4-8H2,1-3H3 |
InChI Key |
WJAKFHVJMXOMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)





![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)

